2-(2-Phenylacetamido)Acetic Acid

Catalog No.
S1768855
CAS No.
500-98-1
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Phenylacetamido)Acetic Acid

CAS Number

500-98-1

Product Name

2-(2-Phenylacetamido)Acetic Acid

IUPAC Name

2-[(2-phenylacetyl)amino]acetic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)

InChI Key

UTYVDVLMYQPLQB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)O

Solubility

7.3 mg/mL at 11 °C

Synonyms

phenaceturic acid, phenylacetylglycine

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)O

Gut Microbiome Studies

PAG is a major metabolite produced by gut bacteria in humans and other mammals. Researchers are investigating its potential as a biomarker for gut health and various gut-related disorders []. Studies suggest that PAG levels may be altered in individuals with conditions like inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS) []. Additionally, PAG may influence gut microbial composition and function, offering insights into the intricate relationship between gut microbiota and human health [].

Neurodegenerative Disease Research

PAG has been investigated for its potential role in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). Studies suggest that PAG levels may be altered in the brains and cerebrospinal fluid (CSF) of individuals with these conditions [, ]. However, the exact nature of this association and whether PAG plays a causative or consequential role in these diseases requires further investigation.

Other Areas of Research

PAG is also being explored in other areas of scientific research, including:

  • Cancer research: Investigating the potential of PAG as a biomarker or therapeutic target for certain cancers [].
  • Drug development: Utilizing PAG as a scaffold for the development of new drugs with various functionalities [].
  • Environmental studies: Understanding the role of PAG in the degradation of pollutants and its potential use as a bioremediation tool [].

2-(2-Phenylacetamido)Acetic Acid, also known as phenylacetylglycine, is an organic compound with the molecular formula C10H11NO3C_{10}H_{11}NO_3 and a molecular weight of 193.20 g/mol. Its structure consists of a phenylacetamido group attached to acetic acid, making it a derivative of both phenylacetic acid and glycine. The compound is characterized by its ability to form hydrogen bonds due to the presence of an amide and a carboxylic acid functional group, which contributes to its solubility and biological activity .

This compound exhibits significant biological activity, particularly as a metabolite in various organisms. It has been identified in the urine of dogs, rats, and mice, indicating its role in metabolic pathways involving phenylacetate . Furthermore, it has been studied for its potential effects on enzyme activity related to amino acid metabolism, suggesting a role in regulating nitrogen balance in biological systems .

The synthesis of 2-(2-Phenylacetamido)Acetic Acid can be achieved through several methods:

  • Direct Acylation: This method involves reacting glycine with phenylacetyl chloride in the presence of a base such as triethylamine.
  • Amidation Reaction: Phenylacetic acid can be reacted with acetamide under acidic conditions to yield the desired product.
  • Hydrolysis of Phenylacetylglycine: This approach involves hydrolyzing phenylacetylglycine to produce 2-(2-Phenylacetamido)Acetic Acid .

2-(2-Phenylacetamido)Acetic Acid has several applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Metabolite Studies: Its presence in biological fluids makes it useful for metabolic studies and biomarker identification.
  • Research: It serves as a model compound for studying amide chemistry and its biological implications .

Research indicates that 2-(2-Phenylacetamido)Acetic Acid interacts with various enzymes involved in amino acid metabolism. These interactions can influence metabolic pathways related to nitrogen excretion and may have implications for conditions such as hyperammonemia . Further studies are necessary to elucidate its full spectrum of interactions and potential therapeutic benefits.

Several compounds share structural similarities with 2-(2-Phenylacetamido)Acetic Acid, including:

Compound NameCAS NumberSimilarity Index
2-(2-Phenylacetamido)pentanedioic acid2752-35-40.87
(S)-5-Amino-5-oxo-2-(2-phenylacetamido)pentanoic acid28047-15-60.87
N-Phenacetylglycine576 - 6000.83
Phenylacetic acid103-82-60.81
N-Dodecanoylglycine1324 - 0000.81

Uniqueness

The uniqueness of 2-(2-Phenylacetamido)Acetic Acid lies in its specific combination of the phenylacetamido group and acetic acid functionality, which allows it to participate in unique metabolic pathways not observed in other similar compounds. Its role as a metabolite further distinguishes it from structurally related compounds, highlighting its importance in both synthetic chemistry and biological research .

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

193.07389321 g/mol

Monoisotopic Mass

193.07389321 g/mol

Heavy Atom Count

14

UNII

O134PDX2SP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

500-98-1

Wikipedia

N-phenylacetylglycine

Dates

Modify: 2023-08-15

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